molecular formula C12H12F3NO B15324045 4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one

4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one

Katalognummer: B15324045
Molekulargewicht: 243.22 g/mol
InChI-Schlüssel: ITNRYJZFQDXTKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a pyrrolidinone ring substituted with a trifluoromethylphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the reaction of 4-methylpyrrolidin-2-one with a trifluoromethylphenyl derivative under specific conditions. One common method includes the use of a base such as sodium bicarbonate (NaHCO3) and cooling the reaction mixture to very low temperatures, around -90 to -95°C, using liquid nitrogen .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Trifluoromethylphenol
  • 4-Trifluoromethylsalicylic acid
  • 2-Hydroxy-5-trifluoromethylbenzonitrile
  • 2’-Hydroxy-5’-(trifluoromethyl)acetophenone

Uniqueness

4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both a pyrrolidinone ring and a trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C12H12F3NO

Molekulargewicht

243.22 g/mol

IUPAC-Name

4-methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C12H12F3NO/c1-11(6-10(17)16-7-11)8-4-2-3-5-9(8)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17)

InChI-Schlüssel

ITNRYJZFQDXTKV-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)NC1)C2=CC=CC=C2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.